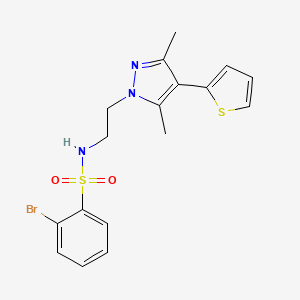
2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18BrN3O2S2 and its molecular weight is 440.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure, characterized by a sulfonamide group, a bromine atom, and a pyrazole moiety with a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula for this compound is C17H18BrN3O2S, with a molecular weight of 440.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrN3O2S |
| Molecular Weight | 440.37 g/mol |
| CAS Number | 2034324-79-1 |
Biological Activity Overview
Research indicates that compounds containing sulfonamide and pyrazole moieties often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of similar compounds, particularly against various cancer cell lines.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, often evaluated through inhibition assays against cyclooxygenase enzymes (COX).
- Antimicrobial Effects : The presence of thiophene and sulfonamide groups may enhance antimicrobial properties against bacteria and fungi.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM in some cases .
Anti-inflammatory Properties
Another research article focused on the anti-inflammatory activity of related pyrazole compounds. The study found that certain derivatives exhibited selective inhibition of COX enzymes, with some compounds showing better efficacy than traditional NSAIDs like celecoxib. For example, one derivative showed an edema inhibition percentage of 71% compared to celecoxib's 22% .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamide-containing compounds. A study indicated that related structures exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial folate synthesis pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Binding : The compound may interact with specific receptors or proteins in cells, leading to altered signaling pathways.
- Cell Cycle Arrest : Some pyrazole derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells.
Properties
IUPAC Name |
2-bromo-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S2/c1-12-17(15-7-5-11-24-15)13(2)21(20-12)10-9-19-25(22,23)16-8-4-3-6-14(16)18/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZNJWXQYQLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














